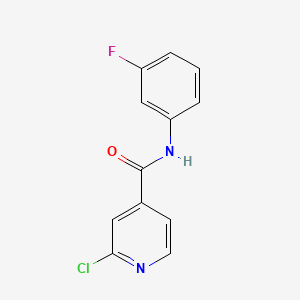

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide

Übersicht

Beschreibung

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorophenyl group at the N-position, and a carboxamide group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Amidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine, such as 3-fluoroaniline, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Electrophilic Substitution: Nitro or sulfonyl derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide serves as a scaffold for developing pharmaceuticals targeting various diseases, particularly neurological disorders and cancers. Its structure allows for modifications that enhance its biological activity.

Case Study:

A study highlighted its potential as a therapeutic agent for cancer treatment, showing that derivatives of this compound exhibited inhibitory effects on tumor growth in mouse models . The presence of the fluorophenyl group enhances binding affinity to biological targets, making it a candidate for further drug development.

Material Science

The compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique structural features allow for the creation of materials that can be tailored for applications in electronics and photonics.

Data Table: Material Properties Comparison

| Property | This compound | Similar Compounds |

|---|---|---|

| Solubility | Moderate | Varies |

| Thermal Stability | High | Varies |

| Electronic Properties | Tunable through substitutions | Varies |

Biological Studies

This compound can act as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding. Its design allows for specific interactions with biological macromolecules, facilitating research in pharmacology and biochemistry.

Mechanism of Action:

The mechanism involves binding to target enzymes or receptors, which may modulate their activity through various interactions such as hydrogen bonding facilitated by the carboxamide group .

Synthesis and Production

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring: Utilizing methods like Hantzsch pyridine synthesis.

- Amidation: Reacting carboxylic acid derivatives with amines using coupling agents like DCC .

Industrial Production Methods:

Optimized synthetic routes focus on scalability and environmental considerations, including continuous flow chemistry to enhance efficiency .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-N-phenylpyridine-4-carboxamide: Lacks the fluorine substitution, which may affect its binding properties and biological activity.

2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide: The fluorine atom is positioned differently, potentially altering its electronic and steric effects.

2-Chloro-N-(3-chlorophenyl)pyridine-4-carboxamide: Substitution with chlorine instead of fluorine, which may influence its reactivity and interactions.

Uniqueness

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties

Biologische Aktivität

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, including a chloro substituent, a fluorinated aromatic moiety, and a carboxamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHClF NO, with a molecular weight of approximately 296.73 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's electronic properties, enhancing its reactivity and selectivity towards various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and fluorine substituents may enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding with target proteins .

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown moderate cytotoxicity against cancer cell lines .

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial efficacy against bacteria like E. coli and S. aureus .

- Neurological Effects : The compound may serve as a scaffold for developing pharmaceuticals targeting neurological disorders .

Anticancer Studies

A study evaluating the cytotoxic effects of related compounds found that those with similar halogenated structures demonstrated significant activity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells. For instance, a derivative exhibited an IC value of 40.54 μg/mL against A549 cells, indicating potential as an anticancer agent .

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds can possess strong antibacterial properties. For example, compounds structurally related to this compound showed effective inhibition against S. aureus and E. coli with IC values below 50 μg/mL .

Neurological Applications

In the context of neurological research, the compound has been proposed as a candidate for drug development aimed at treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC Value | Reference |

|---|---|---|---|

| Anticancer | A549 Cells | 40.54 μg/mL | |

| Antimicrobial | S. aureus | <50 μg/mL | |

| Antimicrobial | E. coli | <50 μg/mL | |

| Neurological | AChE Inhibition | Not specified |

Case Studies

- Anticancer Activity : A derivative was tested against various cancer cell lines, demonstrating selective cytotoxicity with minimal effects on healthy cells.

- Antimicrobial Efficacy : In vitro studies showed that derivatives had significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria.

Eigenschaften

IUPAC Name |

2-chloro-N-(3-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUIUUQXHGOUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.